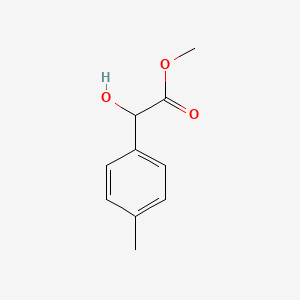

Methyl 2-hydroxy-2-(4-methylphenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

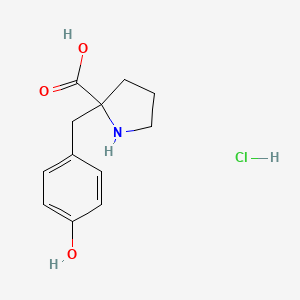

“Methyl 2-hydroxy-2-(4-methylphenyl)acetate” is also known as “Hydroxy-p-tolyl-acetic acid methyl ester” and “Benzeneacetic acid, α-hydroxy-4-methyl-, methyl ester”. It has a molecular formula of C10H12O3 and a molecular weight of 180.2 .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C10H12O3 . Unfortunately, the exact structure is not provided in the search results.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Synthesis and Experimental Use

Preparation Through Grignard Reaction : Methyl 2-hydroxy-2-(4-methylphenyl)acetate can be synthesized through the Grignard reaction from 2-bromothiophene, with a yield of 55.3%. This method demonstrates its potential for educational purposes in organic chemistry courses, enhancing student interest and skills in scientific research (Min, 2015).

Palladium-Catalysed α-Oxidation of Aromatic Ketones : A study involving the palladium-catalysed α-oxidation of aromatic ketones produced various 2-(2-methylphenyl)-2-oxoethyl acetates. The crystal structure of 5-acetyl-2-hydroxy-4-methylphenyl acetate, a closely related compound, was determined, highlighting its importance in crystallography research (Chen et al., 2016).

Electrochemical Reduction Studies : Comparative studies on the electrochemical reduction of derivatives of this compound show its application in electrosynthesis. The reduction in an ammoniacal buffer is particularly effective for producing certain compounds, such as 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one (Sicker et al., 1995).

Applications in Natural Gas Sweetening

- CO2 Capture : Research involving N-methyl-2-hydroxyethylammonium acetate, a compound related to this compound, demonstrates its potential use in CO2 capture and natural gas sweetening. The solubility of CO2 in these ionic liquids under high pressure highlights their utility in environmental research (Mattedi et al., 2011).

Medicinal Chemistry and Drug Synthesis

Production in Fungal Culture : Phenylacetic acid derivatives, including compounds similar to this compound, were produced by the fungus Curvularia lunata. These compounds were analyzed for antimicrobial and antioxidant activity, indicating their relevance in medicinal chemistry (Varma et al., 2006).

Synthesis of Derivatives : The synthesis of derivatives such as 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one, a thio analogue of natural hemiacetals, involved the use of this compound. This underscores its role in the synthesis of biologically active compounds (Sicker et al., 1994).

Safety and Hazards

特性

IUPAC Name |

methyl 2-hydroxy-2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBSVKUQHAVSAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)

![4-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2782222.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2782229.png)

![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)

![[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2782232.png)

![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B2782244.png)